Cas no 220341-05-9 (Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside)
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranoside,3-phenylpropyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
- [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(3-phenylpropoxy)oxan-2-yl]methyl acetate
- PHENYLPROPYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-B-D-GLUCOPYRANOSIDE
- PHENYLPROPYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSIDE
- 3-Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- [(2R, 3S, 4R, 5R, 6R)-5-acetamido-3, 4-diacetyloxy-6-(3-phenylpropoxy)oxan-2-yl]methyl acetate
- DTXSID70585910
- 220341-05-9
- W-201908
- AKOS025294929
- 3-phenylpropyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
- STL510933
- Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
-
- Inchi: 1S/C23H31NO9/c1-14(25)24-20-22(32-17(4)28)21(31-16(3)27)19(13-30-15(2)26)33-23(20)29-12-8-11-18-9-6-5-7-10-18/h5-7,9-10,19-23H,8,11-13H2,1-4H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1
- InChI Key: QXLOEENEEZXYQZ-GNJRFXKQSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)OCCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 465.20000
- Monoisotopic Mass: 465.19988157g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 13
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 127Ų
Experimental Properties
- PSA: 126.46000
- LogP: 1.68280
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P208205-2.5g |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside |
220341-05-9 | 2.5g |
$ 815.00 | 2022-06-03 | ||
| TRC | P208205-5g |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside |
220341-05-9 | 5g |
$ 1355.00 | 2022-06-03 | ||
| TRC | P208205-12.5g |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside |
220341-05-9 | 12.5g |
$ 2705.00 | 2022-06-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286666-10 g |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, |
220341-05-9 | 10g |
¥12,786.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286666A-25 g |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, |
220341-05-9 | 25g |
¥22,563.00 | 2023-07-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606875-10g |
(2R,3S,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-(3-phenylpropoxy)tetrahydro-2H-pyran-3,4-diyl diacetate |
220341-05-9 | 98% | 10g |
¥15410 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606875-25g |
(2R,3S,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-(3-phenylpropoxy)tetrahydro-2H-pyran-3,4-diyl diacetate |
220341-05-9 | 98% | 25g |
¥31375 | 2023-04-14 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-286666-10g |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, |
220341-05-9 | 10g |
¥12786.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286666A-25g |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, |
220341-05-9 | 25g |
¥22563.00 | 2023-09-05 |
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS No. 220341-05-9): An Overview of Its Structure, Properties, and Applications
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS No. 220341-05-9) is a complex organic compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of glucopyranoside, a class of glycosides that are widely studied for their diverse biological activities and potential applications in drug development.
The structure of Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is characterized by a glucopyranose core with specific acetylation at the 3, 4, and 6 positions. The presence of the acetamido group at the 2-position and the phenylpropyl substituent adds to its complexity and functionality. These structural features contribute to its unique chemical properties and biological activities.
In recent years, significant advancements have been made in understanding the synthesis and applications of Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside. One of the key areas of research has been its potential as a precursor in the synthesis of glycosidic drugs. The acetylated groups on the glucopyranose core can be selectively deprotected to yield various glycosides with tailored biological activities. This makes it a valuable intermediate in the development of new pharmaceuticals.
The chemical synthesis of Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves several steps, including the protection of hydroxyl groups, introduction of the acetamido group, and coupling with the phenylpropyl moiety. Recent studies have focused on optimizing these synthetic routes to improve yield and purity. For instance, a novel one-pot synthesis method has been reported that significantly reduces reaction time and enhances overall efficiency.
Beyond its role as a synthetic intermediate, Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has shown promising biological activities in various assays. It has been evaluated for its anti-inflammatory properties and has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory effects, this compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways. These properties make it an attractive candidate for developing new antibiotics.
The pharmacokinetic profile of Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Further research is ongoing to optimize these parameters and enhance its therapeutic potential.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside. Early results from Phase I trials have shown promising outcomes with minimal adverse effects reported. These findings provide a strong foundation for advancing these compounds into later stages of clinical development.
In conclusion, Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS No. 220341-05-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and diverse biological activities make it an important molecule for further investigation. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing drug discovery and therapeutic innovation.
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